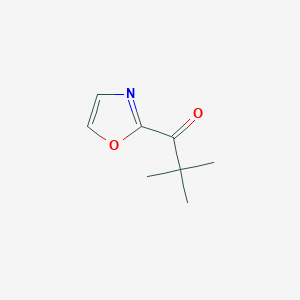

2-(2,2,2-Trimethylacetyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2,2,2-Trimethylacetyl)oxazole” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazole-based molecules like “2-(2,2,2-Trimethylacetyl)oxazole” has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

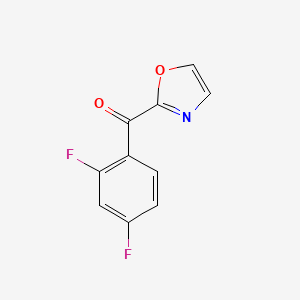

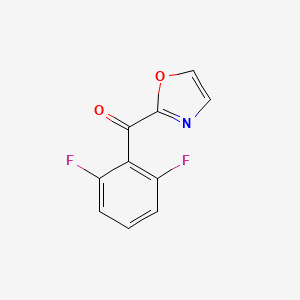

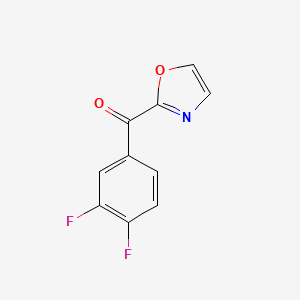

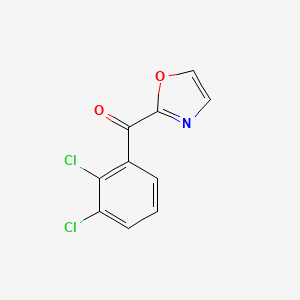

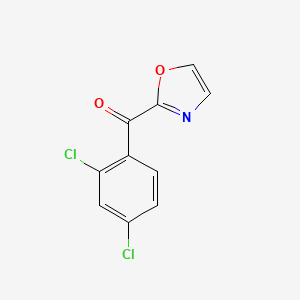

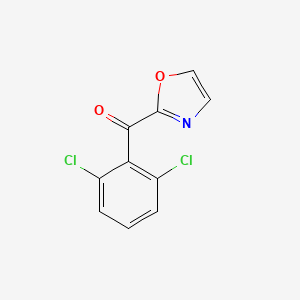

Molecular Structure Analysis

Oxazole is a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The exact molecular structure of “2-(2,2,2-Trimethylacetyl)oxazole” would require more specific information or advanced analytical techniques to determine.

Chemical Reactions Analysis

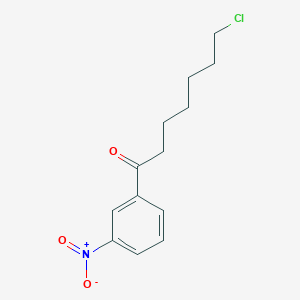

Oxazole compounds, including “2-(2,2,2-Trimethylacetyl)oxazole”, have been the subject of numerous chemical reaction studies. These studies have explored various aspects such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

科学的研究の応用

Biological Activities of Oxazole Derivatives

Oxazole and its derivatives, including 2-(2,2,2-Trimethylacetyl)oxazole, have been extensively studied for their broad spectrum of biological activities. Kakkar and Narasimhan (2019) reviewed the therapeutic potentials of oxazole scaffolds, emphasizing their importance in medicinal chemistry due to their wide range of biological activities (Kakkar & Narasimhan, 2019).

Coordination Chemistry in Asymmetric Organic Syntheses

Oxazole derivatives are used in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Gómez, Muller, and Rocamora (1999) highlighted the versatility, straightforward synthesis, and ligand design flexibility of oxazolines in this context (Gómez et al., 1999).

Anticancer Research

In the field of anticancer research, oxazole-based compounds have shown significant promise. Chiacchio et al. (2020) reported on the discovery and synthesis of new oxazole-based drugs and their biologically active derivatives, highlighting their potential in cancer treatment (Chiacchio et al., 2020).

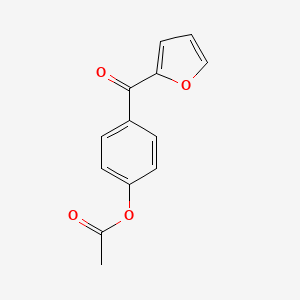

Synthesis and Functionalization

The synthesis and functionalization of oxazole derivatives have been a key area of research. Pankova et al. (2015) described a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, indicating the structural versatility of oxazole derivatives in chemical synthesis (Pankova et al., 2015).

Therapeutic Potential and Patent Review

The therapeutic potential of oxazole compounds has been explored in various pharmacological applications. Kaur et al. (2018) provided an extensive review of patents focusing on the biological potential of oxazoles, covering therapeutic applications and in vitro/in vivo evaluations (Kaur et al., 2018).

Transition-Metal-Free Synthesis

Ibrar et al. (2016) discussed the development of robust and transition-metal-free methodologies for constructing the oxazole skeleton, highlighting the medicinal potential and prevalence of oxazoles in synthetic drugs (Ibrar et al., 2016).

Safety And Hazards

将来の方向性

The synthesis and study of oxazole-based molecules, including “2-(2,2,2-Trimethylacetyl)oxazole”, continue to be a significant area of research. Recent advances in the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis aim to discover potential oxazole-based medicinal compounds . Additionally, advancements in the synthesis of oxazolines, a related class of compounds, suggest potential future directions for the study of “2-(2,2,2-Trimethylacetyl)oxazole” and similar compounds .

特性

IUPAC Name |

2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCFSRVXIICNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642055 |

Source

|

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trimethylacetyl)oxazole | |

CAS RN |

898759-14-3 |

Source

|

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。